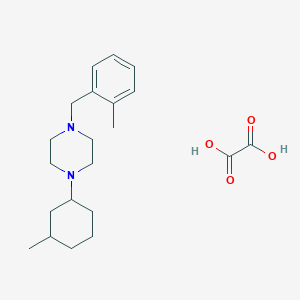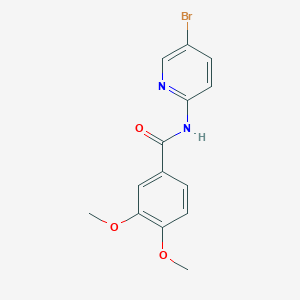![molecular formula C38H34N4O7 B4970703 2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)
2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide], commonly known as OTBDI, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound is a member of the isoindoline family of compounds, which have been found to exhibit a range of interesting properties, including anti-inflammatory, antitumor, and antiviral activities. In
Mechanism of Action
The mechanism of action of OTBDI is not fully understood, but it is thought to involve the inhibition of key enzymes involved in inflammation and tumor growth. Specifically, OTBDI has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2 activity, OTBDI is thought to reduce inflammation and potentially inhibit tumor growth.
Biochemical and Physiological Effects
OTBDI has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. In vitro studies have shown that OTBDI can inhibit the growth of a range of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, OTBDI has been found to exhibit potent antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using OTBDI in lab experiments is its relatively low cost and ease of synthesis. In addition, OTBDI exhibits excellent solubility in a range of organic solvents, which makes it easy to work with in the lab. However, one of the main limitations of using OTBDI is its relatively low bioavailability, which can limit its effectiveness in vivo. In addition, more research is needed to fully understand the toxicity and safety profile of OTBDI.
Future Directions
There are a number of exciting future directions for research on OTBDI. One potential avenue of research is to explore its potential applications in the development of high-performance organic electronic devices, such as OFETs and organic solar cells. In addition, further research is needed to fully understand the mechanism of action of OTBDI and to identify potential targets for its use in the treatment of inflammatory diseases and cancer. Finally, more research is needed to fully understand the toxicity and safety profile of OTBDI, particularly in vivo.
Synthesis Methods
OTBDI can be synthesized through a multi-step process involving the condensation of 4,4'-oxydianiline with phthalic anhydride, followed by the reaction with tert-butyl isocyanate. The resulting compound can be purified through recrystallization or chromatography. The purity and yield of the final product can be optimized through the careful control of reaction conditions and purification methods.
Scientific Research Applications
OTBDI has been found to exhibit a range of interesting properties that make it a promising candidate for scientific research applications. One of the most significant applications of OTBDI is in the field of organic electronics, where it has been found to exhibit excellent charge transport properties. This makes it a potential candidate for use in the development of high-performance organic field-effect transistors (OFETs) and other electronic devices.
In addition to its electronic properties, OTBDI has also been found to exhibit promising biological activities. For example, it has been found to exhibit potent anti-inflammatory and antitumor activities in vitro and in vivo. These activities are thought to be mediated through the inhibition of key enzymes involved in inflammation and tumor growth.
properties
IUPAC Name |
N-tert-butyl-2-[4-[4-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N4O7/c1-37(2,3)39-31(43)21-7-17-27-29(19-21)35(47)41(33(27)45)23-9-13-25(14-10-23)49-26-15-11-24(12-16-26)42-34(46)28-18-8-22(20-30(28)36(42)48)32(44)40-38(4,5)6/h7-20H,1-6H3,(H,39,43)(H,40,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFMKKIXWFVYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[4-[4-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate](/img/structure/B4970629.png)
![5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4970636.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970641.png)
![N-(3-hydroxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4970648.png)
![2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4970655.png)
![3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4970659.png)
![2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4970660.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B4970671.png)

![isopropyl 2-[(1-adamantylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4970678.png)


![5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4970693.png)
